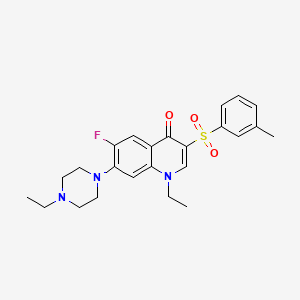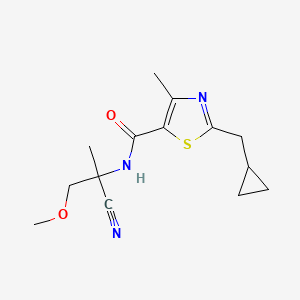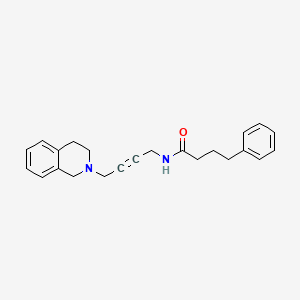![molecular formula C25H18N2O2S B2472074 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide CAS No. 477504-33-9](/img/structure/B2472074.png)
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse applications . They are known to possess a range of pharmacological properties and have a high degree of structural diversity, making them valuable for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the construction of the benzothiazole ring from acyclic precursors in one synthetic process . Another approach is the introduction of the ylidene fragment into the benzothiazole ring .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound. For example, one compound, N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide, has a molecular formula of C22H20N2O2S and a molecular weight of 376.47.Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. The 2nd position of the benzothiazole ring is often the most active site, and changes in the functional group at this position can significantly alter the biological activity of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. For example, N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide has a molecular formula of C22H20N2O2S and a molecular weight of 376.47.Applications De Recherche Scientifique
Overview of Benzothiazole Derivatives
Benzothiazole derivatives, including N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide, exhibit a wide range of biological activities due to their unique structural characteristics. These compounds are notable for their therapeutic potential across various domains, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic applications, among others. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the importance of benzothiazole nuclei in drug discovery. Their structural simplicity and ease of synthesis enable the development of chemical libraries that could serve in discovering new chemical entities (Kamal, Hussaini, & Malik, 2015).
Anticancer and Antimicrobial Potential
Recent advancements in structural modifications of benzothiazole scaffolds and their conjugates have shown significant promise as chemotherapeutics, especially in antitumor applications. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazole derivatives, making them attractive candidates for the development of new drugs. The derivatives' potent anticancer activity, combined with the potential for synergistic effects in drug combinations, underscores the need for further exploration and development of benzothiazole-based compounds in cancer chemotherapy (Ahmed et al., 2012).
Importance in Medicinal Chemistry
Benzothiazole and its derivatives play a crucial role in medicinal chemistry due to their varied pharmacological activities. These compounds have been found to possess anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The significance of benzothiazole in the development of therapeutic agents is underscored by its presence in numerous bioactive heterocycles and natural products. This versatility makes benzothiazole a key scaffold in the search for new therapeutic agents across different fields of chemistry (Bhat & Belagali, 2020).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have shown substantial antimicrobial and antiviral capabilities, making them promising candidates for the development of new antimicrobial drugs. The emergence of multi-drug resistant pathogens and pandemic diseases like COVID-19 has prompted the scientific community to explore the antimicrobial and antiviral potentials of benzothiazole derivatives further. These derivatives exhibit different modes of action against microorganisms or viruses, suggesting their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development (Elamin, Elaziz, & Abdallah, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-27-21-16-15-17-9-5-6-12-19(17)23(21)30-25(27)26-24(28)20-13-7-8-14-22(20)29-18-10-3-2-4-11-18/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWXFHFGHBJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)

![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)

![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472002.png)


![3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472007.png)
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2472012.png)